molecular formula C6H5F3N2O2 B13060212 2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL

2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL

Cat. No.: B13060212
M. Wt: 194.11 g/mol
InChI Key: QSNMDRPHBKMUQQ-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically significant molecules, including nucleotides. The presence of the trifluoroethoxy group in this compound imparts unique chemical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL typically involves the reaction of pyrimidine derivatives with trifluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine ketones, while reduction can produce pyrimidine alcohols or amines.

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid: Similar structure but contains a boronic acid group.

    2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.

Uniqueness

2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL is unique due to the presence of both the trifluoroethoxy and hydroxyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.11 g/mol

IUPAC Name

2-(2,2,2-trifluoroethoxy)pyrimidin-5-ol

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)3-13-5-10-1-4(12)2-11-5/h1-2,12H,3H2

InChI Key

QSNMDRPHBKMUQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)OCC(F)(F)F)O

Origin of Product

United States

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